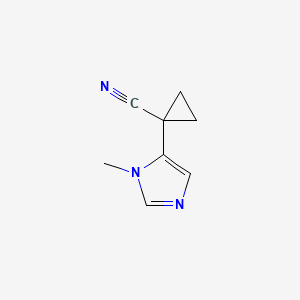
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach is the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . These methods provide efficient and high-yielding routes for the preparation of this compound.
Analyse Chemischer Reaktionen
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic applications. Additionally, it is used in chemical research for the synthesis of other isoxazole derivatives and as a reagent in various organic reactions .
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine can be compared with other similar compounds, such as 3-(4-methoxyphenyl)isoxazol-5-amine and [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine . These compounds share structural similarities but may differ in their biological activities and applications. The presence of the fluoro and methoxy groups in this compound imparts unique properties that distinguish it from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C10H9FN2O2 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
5-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9FN2O2/c1-14-8-3-2-6(4-7(8)11)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
FHFLWLVVRMTCPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)

![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)



![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)





![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
